molecular formula C19H27NO2 B2939481 2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1209067-95-7

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide

Cat. No.: B2939481
CAS No.: 1209067-95-7
M. Wt: 301.43
InChI Key: SYNDPYDOJPHRJH-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a cyclopentyl group, a phenyl group, and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of cyclopentylamine with 4-phenyloxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[(4-phenyloxan-4-yl)methyl]acetamide
  • N-cyclopentyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide

Uniqueness

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and oxan rings provide a unique scaffold that can be exploited for various applications .

Properties

IUPAC Name

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c21-18(14-16-6-4-5-7-16)20-15-19(10-12-22-13-11-19)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDPYDOJPHRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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